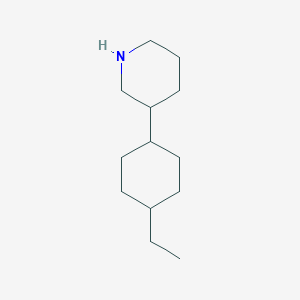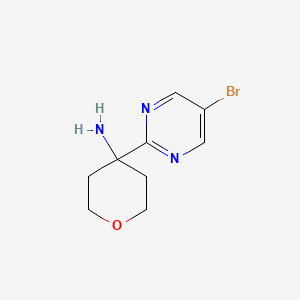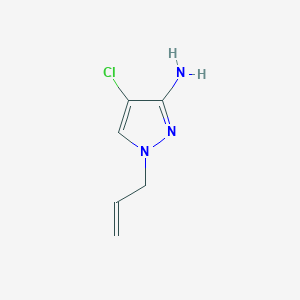
1-(4-Aminocyclohexyl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Aminocyclohexyl)propan-1-one is an organic compound with the molecular formula C₉H₁₇NO. It is a cyclohexyl derivative featuring an amino group and a ketone functional group.
準備方法
Synthetic Routes and Reaction Conditions: 1-(4-Aminocyclohexyl)propan-1-one can be synthesized through several methods. One common approach involves the hydrogenation of 4-nitrophenyl acetic acid in a protic solvent at a temperature between 40-50°C in the presence of palladium on carbon (Pd/C) under 0.1-0.6 bar overpressure. This is followed by further hydrogenation of the resulting 4-aminophenyl acetic acid at 50-60°C under 1-4 bar overpressure .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale hydrogenation processes using similar conditions as described above. The use of continuous flow reactors and optimized catalysts can enhance yield and efficiency.
化学反応の分析
Types of Reactions: 1-(4-Aminocyclohexyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions involving the amino group.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted amines and amides.
科学的研究の応用
1-(4-Aminocyclohexyl)propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is utilized in the production of polymers and other advanced materials.
作用機序
The mechanism of action of 1-(4-Aminocyclohexyl)propan-1-one involves its interaction with specific molecular targets and pathways. For instance, it has been studied as an inhibitor of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxides. By inhibiting sEH, the compound can modulate various physiological processes, including inflammation and pain .
類似化合物との比較
1-(1-Aminocyclohexyl)propan-1-one: A structural isomer with similar properties.
1-(4-Aminopiperidin-1-yl)propan-1-one: Another related compound with a piperidine ring instead of a cyclohexyl ring.
Uniqueness: 1-(4-Aminocyclohexyl)propan-1-one is unique due to its specific cyclohexyl structure, which imparts distinct chemical and biological properties. Its ability to inhibit sEH with high specificity makes it a valuable compound for research and potential therapeutic applications .
特性
分子式 |
C9H17NO |
|---|---|
分子量 |
155.24 g/mol |
IUPAC名 |
1-(4-aminocyclohexyl)propan-1-one |
InChI |
InChI=1S/C9H17NO/c1-2-9(11)7-3-5-8(10)6-4-7/h7-8H,2-6,10H2,1H3 |
InChIキー |
CIUFYJPIKSPRBF-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C1CCC(CC1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl thiazolo[4,5-c]pyridine-6-carboxylate](/img/structure/B13155515.png)

![3-amino-6-nitro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13155522.png)

![3-Methoxyspiro[3.3]heptane-1-sulfonyl chloride](/img/structure/B13155529.png)








